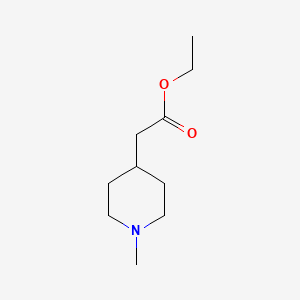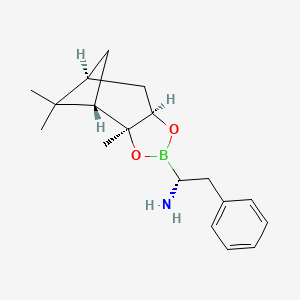![molecular formula C11H12N2O3 B1314711 Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 290332-97-7](/img/structure/B1314711.png)
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white solid . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, involves reactions with R-substituted aldehyde at 50°C . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core with a methoxy group and an ethyl carboxylate group attached . The molecular weight of this compound is 220.22 .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a white to off-white solid . It has a molecular weight of 220.22 . The compound’s empirical formula is C11H12N2O3 .Scientific Research Applications
Cancer Therapeutics
This compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them can be an effective cancer treatment strategy. Derivatives of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate have shown potent activities against FGFR1, 2, and 3, making them promising candidates for anti-cancer drugs .
Anti-Diabetic Applications
Research suggests that compounds like Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate could be beneficial in reducing blood glucose levels . This property can be harnessed to develop treatments for conditions such as type 1 diabetes, obesity-related diabetes, and other metabolic disorders .
Anti-Metastatic Properties
The compound’s derivatives have been evaluated for their effects on the migration and invasion abilities of cancer cells . By inhibiting these processes, the compound could potentially be used to prevent cancer metastasis, which is the spread of cancer from one part of the body to another .
Organ Development and Angiogenesis
The FGFR signaling pathway, which can be modulated by this compound, is involved in organ development and angiogenesis . Angiogenesis, the formation of new blood vessels, is a crucial process not only in development but also in wound healing and the response to ischemic conditions.
Cell Proliferation and Migration
Through its action on FGFRs, Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can influence cell proliferation and migration . These properties are essential for tissue repair and regeneration, making the compound a potential agent in regenerative medicine.
Apoptosis Induction
In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting healthy cells.
Signal Transduction Pathways
The compound’s interaction with FGFRs affects downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt . These pathways are involved in various cellular functions, and their modulation can have therapeutic implications in diseases where these pathways are dysregulated.
Drug Development and Optimization
Due to its potent FGFR inhibitory activity and low molecular weight, derivatives of this compound serve as appealing lead compounds for further optimization in drug development . The compound’s structure allows for modifications that can enhance its efficacy and specificity for therapeutic targets.
Safety And Hazards
The safety information available indicates that Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNVDTAGTTUEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471365 | |
| Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
290332-97-7 | |
| Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


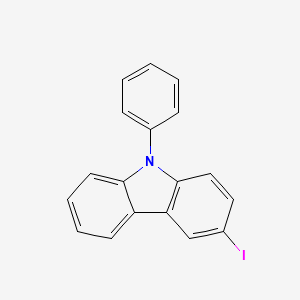



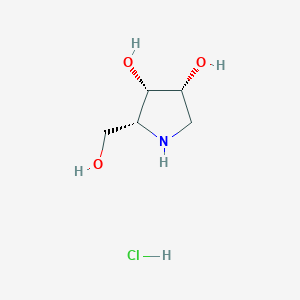
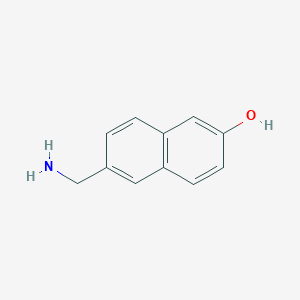

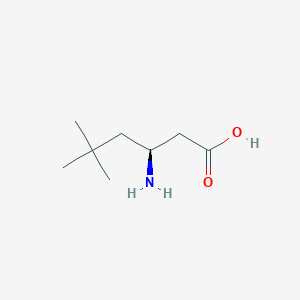
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
